1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the efficient assembly of structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve similar strategies, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfinyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfinyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a fluorophore, it interacts with lipid droplets in cells, emitting fluorescence upon aggregation . In medicinal applications, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- can be compared with other isoindole derivatives, such as:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and have shown promise as anticancer agents.
1-Arylisoindoles: These derivatives are synthesized through palladium-catalyzed cascade C-H transformations and are used in various organic synthesis applications. The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- lies in its phenylsulfinyl group, which imparts distinct chemical reactivity and fluorescence properties, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
40167-15-5 |
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Molecular Formula |
C14H9NO3S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-(benzenesulfinyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3S/c16-13-11-8-4-5-9-12(11)14(17)15(13)19(18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
JRBVENZNVISJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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